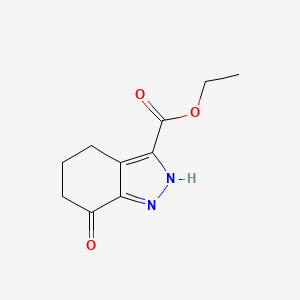

ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazoles . Indazoles are a type of heterocyclic aromatic organic compounds that have been found to possess various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of sodium hydride in THF at 0 degrees Celsius for 1 hour, followed by refluxing in THF for 15 hours . Another method involves the use of trifluoroacetic acid and trifluoroacetic anhydride at 20 degrees Celsius for 1 hour .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 207.23 . The compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . Its Log Po/w values range from 0.68 to 2.73, indicating its lipophilicity . Its water solubility ranges from 0.167 mg/ml to 1.18 mg/ml .科学的研究の応用

Synthesis and Characterization

Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a key intermediate in the synthesis of various chemical compounds. For example, Ghelani, Khunt, and Naliapara (2017) synthesized novel indazole bearing oxadiazole derivatives using this compound. Their study focused on the antimicrobial activity of these novel compounds, highlighting its potential in pharmaceutical research (Ghelani, Khunt, & Naliapara, 2017).

Chemical Reactions and Derivatives

The compound's role in various chemical reactions has been explored. For instance, Bonanomi and Palazzo (1977) investigated the reaction between 1H-indazol-3-ol and ethyl chloroacetate, leading to various ethyl esters with potential pharmacological applications (Bonanomi & Palazzo, 1977). Additionally, Škarić et al. (1969) synthesized isomeric tetrahydro-3-oxo-2H-indazolecarboxylic acids from related compounds, contributing to the field of organic chemistry (Škarić et al., 1969).

Pharmacological Potentials

Studies have also explored the pharmacological potential of derivatives of this compound. For instance, Nagakura et al. (1979) synthesized a series of tetrahydroindazole-carboxylic acids with significant anti-inflammatory activity (Nagakura et al., 1979). This underscores the compound's relevance in medicinal chemistry for developing new therapeutic agents.

Safety and Hazards

Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is classified as a warning substance. It has hazard statements H302 and H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用機序

Target of Action

The primary targets of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate are CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in the regulation of cell cycle and volume, making them important targets in the treatment of diseases such as cancer .

Mode of Action

The compound acts by inhibiting, regulating, and/or modulating the activity of its primary targets . This interaction results in the disruption of the normal function of these kinases, thereby affecting the progression of diseases such as cancer .

Biochemical Pathways

The compound’s action on CHK1, CHK2, and SGK kinases affects the biochemical pathways associated with cell cycle regulation and volume control . The downstream effects of this interaction can lead to the inhibition of cell growth and proliferation, particularly in cancer cells .

Pharmacokinetics

Its effectiveness against certain cell lines suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell growth. For instance, one study found that a related compound was able to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .

特性

IUPAC Name |

ethyl 7-oxo-2,4,5,6-tetrahydroindazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-2-15-10(14)9-6-4-3-5-7(13)8(6)11-12-9/h2-5H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLFPYFSAQLHCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CCCC(=O)C2=NN1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2956665.png)

![Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2956668.png)

![Methyl 2-(2-naphthamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2956669.png)

![N-[(1-Cyclopropylpyrrol-2-yl)methyl]-N-[2-(dimethylamino)-2-methylpropyl]prop-2-enamide](/img/structure/B2956679.png)

![4-nitro-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B2956681.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2956682.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2956684.png)

![3-(2,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2956686.png)